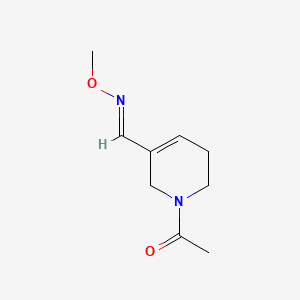
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime is a heterocyclic compound that belongs to the tetrahydropyridine family. Tetrahydropyridines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime typically involves the reaction of 1,2,5,6-tetrahydropyridine-3-carboxaldehyde with acetic anhydride and methoxyamine. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as pyridine to facilitate the acetylation and oximation processes .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the tetrahydropyridine ring can interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Known for its neurotoxic properties and used in the study of Parkinson’s disease.
1,2,3,6-Tetrahydropyridine: Exhibits different biological activities and is used in the synthesis of pharmaceuticals.
2,3,4,5-Tetrahydropyridine: Less common but still studied for its unique chemical properties.
Uniqueness
1-Acetoxy-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetoxy and oxime groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Properties
CAS No. |
145071-52-9 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H14N2O2/c1-8(12)11-5-3-4-9(7-11)6-10-13-2/h4,6H,3,5,7H2,1-2H3/b10-6+ |
InChI Key |
KBJGSNOAFQOHHC-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)N1CCC=C(C1)/C=N/OC |
Canonical SMILES |
CC(=O)N1CCC=C(C1)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















